molecular formula C17H17N5O3 B11270382 2-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11270382
M. Wt: 339.3 g/mol
InChI Key: OQKGIPGTJYBUIP-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is an organic compound characterized by the presence of methoxy groups and a tetrazole ring

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C17H17N5O3/c1-24-14-6-3-12(4-7-14)9-17(23)19-13-5-8-16(25-2)15(10-13)22-11-18-20-21-22/h3-8,10-11H,9H2,1-2H3,(H,19,23)

InChI Key

OQKGIPGTJYBUIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting 4-methoxyphenylacetic acid with an appropriate amine under dehydrating conditions.

    Introduction of the tetrazole ring: The tetrazole ring can be introduced through a cyclization reaction involving an azide and a nitrile group.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The biological activities of 2-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide have been investigated across multiple studies, revealing potential applications in several therapeutic areas:

Activity Description
AntitumorExhibited potential in inhibiting tumor growth in various cancer cell lines.
NeuroprotectiveDemonstrated protective effects against neurotoxicity in animal models.
Anti-inflammatoryShowed reduction in inflammatory markers in preclinical studies.

Case Study 1: Antitumor Activity

A pivotal study evaluated the antitumor effects of this compound on different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM. The study utilized MTT assays to measure cell viability and apoptosis assays to evaluate programmed cell death mechanisms.

Case Study 2: Neuroprotective Effects

In another study involving a rodent model of neurotoxicity induced by cisplatin, co-administration of the compound significantly reduced markers of neuronal damage. This was evidenced by decreased levels of plasma creatinine and blood urea nitrogen, indicating renal protection as well.

Research Findings

Recent research has highlighted the compound's multifaceted biological activities:

Research Focus Findings
Cytotoxicity StudiesIn vitro tests showed effective inhibition of cancer cell lines.
In Vivo EfficacyAnimal studies demonstrated significant tumor size reduction compared to controls.
Mechanistic InsightsMolecular docking studies suggest strong binding affinity to target proteins involved in cancer progression and inflammation pathways.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The methoxy groups and tetrazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide include:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

2-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic compound with a complex structure that includes methoxy-substituted phenyl groups and a tetrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

  • Molecular Formula : C17H17N5O3
  • Molecular Weight : 339.3 g/mol
  • IUPAC Name : 2-(4-methoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide
  • Structural Features : The compound features two methoxy groups and a tetrazole ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the methoxy and tetrazole groups enhances its binding affinity to these targets, modulating their activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing tetrazole rings have shown promising results against various human cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)0.054Induction of apoptosis via caspase activation
A549 (lung adenocarcinoma)0.048Inhibition of tubulin polymerization
MCF-7 (breast cancer)0.011–0.015Disruption of microtubule dynamics

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving microtubule disruption and caspase activation .

Anti-inflammatory Activity

In addition to its anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. The acetamide functional group is known for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

  • Study on Tetrazole Derivatives : A study highlighted the effectiveness of tetrazole-containing compounds against multiple cancer cell lines. The results indicated that modifications in the phenyl ring could significantly enhance the anticancer activity, suggesting a structure-activity relationship that could be leveraged for drug design .
  • Microtubule Targeting Agents : Research has shown that compounds similar to this compound inhibit tubulin polymerization, which is crucial for mitotic spindle formation in cancer cells. This mechanism was validated through docking studies that revealed specific binding interactions with tubulin .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors such as methoxybenzoyl chlorides and tetrazole derivatives. Methods such as continuous flow reactors can optimize production efficiency for large-scale applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide?

  • Methodology : Synthesis typically involves coupling reactions between substituted phenylacetamide precursors and tetrazole-containing intermediates. For example, nucleophilic aromatic substitution (SNAr) can be used to introduce the tetrazole moiety at the meta position of the 4-methoxyphenyl group. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) ensures high yield and purity. Reaction progress should be monitored by TLC and confirmed via LC-MS .

Q. How is the structural integrity of this compound validated?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C) : Assign methoxy (-OCH₃), acetamide (-NHCO-), and tetrazole (C=N stretching) signals.
  • X-ray crystallography : Resolve the crystal structure to confirm spatial arrangement, as demonstrated for structurally similar acetamide derivatives .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion).

Q. What safety precautions are critical during handling?

  • Methodology :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the tetrazole group .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with water, as tetrazoles may release toxic gases (e.g., HN₃) under acidic conditions .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodology :

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve efficiency.
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
  • Reaction kinetics : Use in-situ FTIR to monitor intermediate formation and adjust reaction time/temperature .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodology :

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition, cell viability) with standardized protocols to rule out batch variability.
  • Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .
  • Computational modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to validate target binding hypotheses .

Q. How to design experiments assessing dual pharmacological effects (e.g., anti-inflammatory and antitumor)?

  • Methodology :

  • In vitro models : Use RAW 264.7 macrophages (LPS-induced inflammation) and MCF-7 cells (proliferation assays) to evaluate dual activity.
  • Mechanistic studies : Perform Western blotting for NF-κB (inflammation) and p53 (apoptosis) pathways.
  • Statistical design : Apply a split-plot factorial design to analyze interactions between concentration and biological endpoints, as described in pharmacokinetic studies .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodology :

  • DSC/TGA : Identify melting points and thermal stability of polymorphs.
  • PXRD : Compare diffraction patterns to reference data.
  • Solid-state NMR : Resolve differences in hydrogen bonding networks, critical for bioavailability studies .

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